1-(Naphthalen-1-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine
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Overview
Description
1-(1-NAPHTHYLMETHYL)-4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-NAPHTHYLMETHYL)-4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE typically involves the reaction of 1-naphthylmethyl chloride with 4-(trifluoromethyl)benzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1-(1-NAPHTHYLMETHYL)-4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(1-NAPHTHYLMETHYL)-4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-NAPHTHYLMETHYL)-4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(1-NAPHTHYLMETHYL)-4-BENZYLPIPERAZINE: Lacks the trifluoromethyl group, which may affect its pharmacological properties.
1-(1-NAPHTHYLMETHYL)-4-[4-METHYLBENZYL]PIPERAZINE: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical reactivity and biological activity.
Uniqueness
1-(1-NAPHTHYLMETHYL)-4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINE is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. This makes it a valuable compound for medicinal chemistry and drug development.
Properties
Molecular Formula |
C23H23F3N2 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C23H23F3N2/c24-23(25,26)21-10-8-18(9-11-21)16-27-12-14-28(15-13-27)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11H,12-17H2 |
InChI Key |
BVNIIQBIBMRWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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